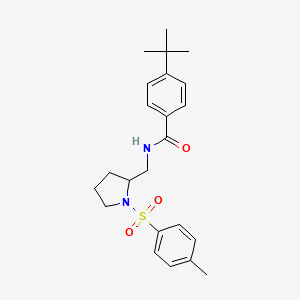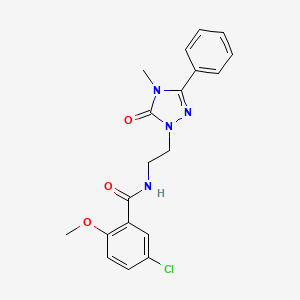![molecular formula C19H12BrClF3NO3S B2396561 4-{[3-Chloro-5-(trifluorométhyl)-2-pyridinyl]méthyl}phényl 4-bromobenzènesulfonate CAS No. 338416-31-2](/img/structure/B2396561.png)
4-{[3-Chloro-5-(trifluorométhyl)-2-pyridinyl]méthyl}phényl 4-bromobenzènesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate is a complex chemical compound that combines elements of both organic and halogen chemistry. The compound’s structure includes a trifluoromethyl pyridine moiety and a bromobenzenesulfonate group, making it notable for its potential applications in various scientific fields. The combination of pyridine and benzene rings, along with the halogen substitutions, suggests it could have unique reactivity and interactions in biological and chemical systems.
Applications De Recherche Scientifique
Chemistry: In chemistry, it can serve as an intermediate for synthesizing other complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Biological research could explore its interactions with various biomolecules, potentially uncovering new pathways and mechanisms.
Medicine: Medicinal chemistry might investigate its potential as a drug candidate, especially given the presence of pyridine, which is a common motif in many bioactive compounds.
Industry: In industry, it could be useful in the creation of advanced materials, given its unique structural features and reactivity.
Mécanisme D'action
Target of Action
Related compounds with a trifluoromethylpyridine (tfmp) moiety have been used in the pharmaceutical industry . Some TFMP derivatives have shown analgesic efficacy, suggesting they may interact with pain receptors .
Mode of Action
Tfmp derivatives have been shown to have analgesic effects, suggesting they may interact with pain pathways . They may exert their effects by interacting with opioid receptors, leading to a decrease in the perception of pain .
Biochemical Pathways
Given the analgesic effects of some tfmp derivatives, it can be inferred that they may influence pain signaling pathways .
Result of Action
Tfmp derivatives have been shown to have analgesic effects, suggesting they may reduce pain signals at the molecular and cellular level .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate generally involves a multi-step organic synthesis. Initial steps often include the halogenation of the pyridine and benzene rings, followed by sulfonation. Typically, the reaction conditions involve moderate temperatures and controlled environments to prevent undesired side reactions.
Industrial Production Methods: Industrial production might involve large-scale halogenation and sulfonation processes, requiring stringent safety and environmental controls due to the use of potentially hazardous reagents. Methods could include continuous flow reactors to manage exothermic reactions and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including substitution, oxidation, and reduction. Given its halogen content, it might be particularly reactive in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include bases like potassium carbonate for substitution reactions, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminium hydride.
Major Products: Depending on the reaction conditions and reagents, major products might include derivatives with modified halogen or sulfonate groups, offering avenues for creating new compounds with potential utility in different applications.
Comparaison Avec Des Composés Similaires
Comparing this compound to other similar compounds highlights its uniqueness in terms of structure and reactivity:
Similar Compounds: Compounds with similar structures might include other halogenated pyridine derivatives or benzene sulfonates.
Uniqueness: Its combination of a trifluoromethyl pyridine and a bromobenzenesulfonate sets it apart, potentially offering distinct properties such as enhanced reactivity or specificity in chemical or biological contexts.
That’s the detailed look at 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate
Propriétés
IUPAC Name |
[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 4-bromobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrClF3NO3S/c20-14-3-7-16(8-4-14)29(26,27)28-15-5-1-12(2-6-15)9-18-17(21)10-13(11-25-18)19(22,23)24/h1-8,10-11H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRHQDBXZVIOTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrClF3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2396478.png)
![N-(benzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2396479.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2396483.png)

![9-Benzyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)



![benzyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2396493.png)




